Lipophilicity (XLogP3) of the Dipropylamino Congener vs. Dimethylamino and Diethylamino Analogs
The dipropylamino analog exhibits an XLogP3 of 1.9, which is 1.7 units higher than the dimethylamino analog (XLogP3 0.2) and 1.0 unit higher than the diethylamino analog (XLogP3 0.9) [1][2][3]. Each additional methylene group increases lipophilicity by approximately 0.4–0.5 log units, consistent with the expected contribution of alkyl chain elongation.
| Evidence Dimension | XLogP3 (computed octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 6-(Dimethylamino)pyridazine-3-carboxylic acid (XLogP3 = 0.2); 6-(Diethylamino)pyridazine-3-carboxylic acid (XLogP3 = 0.9) |
| Quantified Difference | ΔXLogP3 = +1.7 vs. dimethylamino; ΔXLogP3 = +1.0 vs. diethylamino |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18 / 2025.04.14) |
Why This Matters
The substantial lipophilicity increase alters compound solubility, membrane permeability, and potential off-target binding, making the dipropylamino derivative a distinct tool for probing hydrophobic binding pockets.
- [1] PubChem Compound Summary for CID 60791495, 6-(Dipropylamino)pyridazine-3-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 21328000, 6-(Dimethylamino)pyridazine-3-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [3] ChemSrc / Chem960, 938137-30-5, 6-(Diethylamino)pyridazine-3-carboxylic acid. Computed properties (XLogP = 0.9). View Source
